![molecular formula C25H29BrN4OS B2997616 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1185042-81-2](/img/structure/B2997616.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H29BrN4OS and its molecular weight is 513.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is C24H27BrN4O2S, with a molecular weight of approximately 515.47 g/mol . The structure features a triazaspiro framework , which consists of three nitrogen atoms integrated into a spirocyclic system, enhancing its chemical diversity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C24H27BrN4O2S |
Molecular Weight | 515.47 g/mol |
Key Structural Features | Triazaspiro framework |
Functional Groups | Bromine, Sulfur |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic core.
- Introduction of bromophenyl and ethyl groups.
- Addition of sulfanyl and acetamide groups under controlled conditions.
Common reagents used in these reactions include bromine and ethyl iodide, along with various catalysts to facilitate the formation of the desired structure .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways depend on the specific biological target being studied.
3.2 Anticancer Potential
Recent studies have investigated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in carcinogenesis and cancer progression . The compound's structural features contribute to its selectivity and potency against various cancer cell lines.
3.3 Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound against multiple human tumor cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated that it exhibited potent cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed that the compound effectively inhibited microbial growth, supporting its potential application in clinical settings .
5. Future Directions
Given its promising biological activities, future research should focus on:
- Further elucidating the structure-activity relationship (SAR) to optimize efficacy.
- Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
- Exploring formulations for enhanced bioavailability in clinical applications.
属性
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKONPCRFQXWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。